Patent-Validated Role as a Key Intermediate for Isoxazolopyridine Orexin Receptor Antagonists vs. Non-Halogenated Analog
International patent application WO2013062858A1 explicitly describes 3-chloro-5,6-dimethoxypicolinonitrile as an essential building block in the synthesis of isoxazolopyridine-based orexin receptor antagonists for neurological and psychiatric disorders [1]. The non-halogenated analog 5,6-dimethoxypicolinonitrile (CAS 1112851-50-9) lacks the 3-chloro leaving group necessary for the key substitution step that constructs the isoxazolopyridine core, rendering it unsuitable for this synthetic route. The 3-bromo analog, while potentially reactive, may present challenges in regioselectivity and stability under the patent's reported reaction conditions, though no direct head-to-head yield comparison is publicly available.
| Evidence Dimension | Synthetic utility as a building block for isoxazolopyridine orexin receptor antagonists |
|---|---|
| Target Compound Data | Validated as a key intermediate in WO2013062858A1 for constructing isoxazolopyridine scaffolds via substitution at the 3-position |
| Comparator Or Baseline | 5,6-Dimethoxypicolinonitrile (CAS 1112851-50-9): 3-H substituent, no leaving group at position 3; 3-Bromo-5,6-dimethoxypicolinonitrile (CAS 1333147-36-6): 3-Br substituent, higher reactivity |
| Quantified Difference | 3-Cl enables the specific synthetic transformation; 3-H cannot participate; 3-Br may exhibit lower chemoselectivity (inference based on aryl halide reactivity hierarchy) |
| Conditions | Patent WO2013062858A1; cross-coupling and cyclization conditions (specific conditions proprietary) |
Why This Matters
For procurement decisions, the patent-validated role of the 3-chloro compound means that sourcing the non-halogenated analog will derail the entire synthetic sequence, while the 3-bromo analog may introduce yield losses or purification burdens that the chloro compound avoids.
- [1] Li, D.; Roecker, A. J. Isoxazolopyridine Orexin Receptor Antagonists. WO2013062858A1 (PCT/US2012/060927), filed October 19, 2012, and published May 2, 2013. Assigned to Merck Sharp & Dohme Corp. View Source
